(2E)-6-(4-fluorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazolo-triazine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- Caffeine
- Dichloroaniline
Uniqueness
Compared to these similar compounds, (2E)-6-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique thiazolo-triazine core and the specific functional groups attached to it. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14FN3O3S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H14FN3O3S/c1-27-15-8-4-13(5-9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3/b17-11+ |
InChI Key |
OJBVDJPJFCIANG-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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